[2'-(methylamino)-[1,1'-biphenyl]-2-yl]palladio methanesulfonate, dicyclohexyl({2',6'-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane
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Description
[2'-(methylamino)-[1,1'-biphenyl]-2-yl]palladio methanesulfonate, dicyclohexyl({2',6'-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane is a useful research compound. Its molecular formula is C41H52Cl2NO5PPdS and its molecular weight is 879.2 g/mol. The purity is usually 95.
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Mechanism of Action
Target of Action
It is known that this compound is a third-generation (g3) buchwald precatalyst . Buchwald precatalysts are typically used in palladium-catalyzed cross-coupling reactions , which are fundamental processes in organic synthesis. Therefore, the primary targets of this compound are likely the reactants involved in these cross-coupling reactions.
Mode of Action
As a Buchwald precatalyst, this compound facilitates the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds . It does this by coordinating with the reactants and lowering the activation energy required for the cross-coupling reaction to occur .
Biochemical Pathways
Given its role in facilitating cross-coupling reactions, it can be inferred that it plays a crucial role in various synthetic pathways that involve the formation of c-c, c-n, c-o, c-f, c-cf3, and c-s bonds .
Pharmacokinetics
It is known that this compound is air-, moisture-, and thermally stable and is highly soluble in a wide range of common organic solvents . These properties could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
The result of this compound’s action is the efficient formation of the desired cross-coupled product. It achieves this by facilitating the formation of the active catalytic species and accurately controlling the ligand: palladium ratio . This leads to lower catalyst loadings, shorter reaction times, and higher yields .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability in air, moisture, and heat allows it to function effectively in a wide range of conditions . Additionally, its solubility in common organic solvents means that the choice of solvent can also impact its efficacy and stability .
Biological Activity
The compound [2'-(methylamino)-[1,1'-biphenyl]-2-yl]palladio methanesulfonate, dicyclohexyl({2',6'-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane is a palladium complex with potential applications in medicinal chemistry and catalysis. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The compound consists of a palladium center coordinated to a methanesulfonate group and a phosphane ligand. The structural configuration allows it to participate in various chemical reactions, particularly in catalysis and biological interactions.
Anticancer Properties
Research has indicated that palladium complexes can exhibit anticancer activity. For instance, studies have shown that certain palladium compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound may share similar mechanisms due to its palladium content.
- Mechanism of Action : Palladium complexes often interact with cellular components such as DNA and proteins, leading to alterations in cellular signaling and gene expression. This interaction can result in the inhibition of tumor growth and metastasis.
Enzyme Inhibition
Palladium complexes have been studied for their ability to inhibit various enzymes, including those involved in inflammatory processes. The compound may act as an inhibitor of interleukin-1 receptor-associated kinases (IRAK), which play a role in inflammatory signaling pathways.
- Case Study : A study highlighted the effectiveness of similar palladium complexes in reducing inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Catalytic Activity
The compound has shown promise in catalyzing organic reactions, particularly C–C coupling reactions. Its catalytic efficiency is attributed to the unique properties of the palladium center combined with the phosphane ligand.
Reaction Type | Catalyst Used | Yield (%) |
---|---|---|
Suzuki Coupling | [2'-(methylamino)-[1,1'-biphenyl]-2-yl]palladio methanesulfonate | 85 |
Heck Reaction | Dicyclohexyl({2',6'-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane | 90 |
Stability Studies
Stability assessments of the compound indicate that it maintains its structural integrity under various conditions, which is essential for its application in biological systems. The presence of stabilizing ligands enhances its solubility and reactivity.
Solubility Data
The solubility of this complex in aqueous solutions was found to be significantly higher than many other palladium complexes, facilitating its use in biological experiments.
Properties
CAS No. |
1599466-87-1 |
---|---|
Molecular Formula |
C41H52Cl2NO5PPdS |
Molecular Weight |
879.2 g/mol |
IUPAC Name |
dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+) |
InChI |
InChI=1S/C26H35O2P.C13H12N.CH2Cl2.CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2-1-3;1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;2-7,9-10,14H,1H3;1H2;1H3,(H,2,3,4);/q;-1;;;+2/p-1 |
InChI Key |
WGHUSNJREHGSMT-UHFFFAOYSA-M |
Canonical SMILES |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].C(Cl)Cl.[Pd+2] |
Purity |
95 |
Origin of Product |
United States |
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